molecular formula C24H24N2O3S B464399 2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide CAS No. 289700-47-6

2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide

Cat. No.: B464399
CAS No.: 289700-47-6
M. Wt: 420.5g/mol
InChI Key: QFYZORHTFFCKRI-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C24H24N2O3S and a molecular weight of 420.52 g/mol . This compound is known for its complex structure, which includes a pyrrolidine ring, a sulfonyl group, and a diphenylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diphenyl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2,2-diphenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-24(23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)25-21-13-15-22(16-14-21)30(28,29)26-17-7-8-18-26/h1-6,9-16,23H,7-8,17-18H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYZORHTFFCKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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